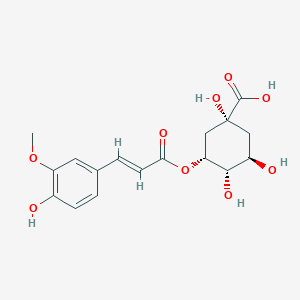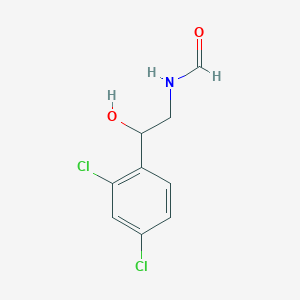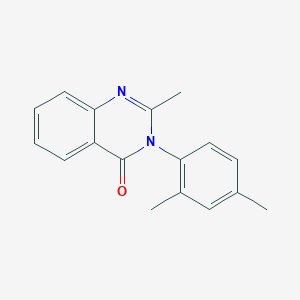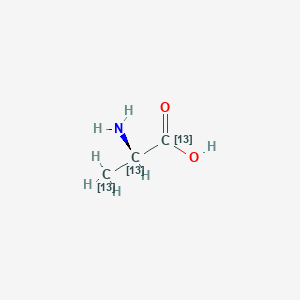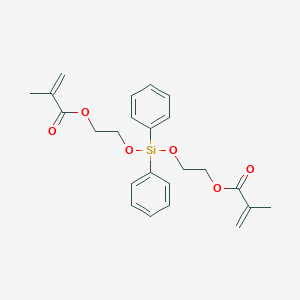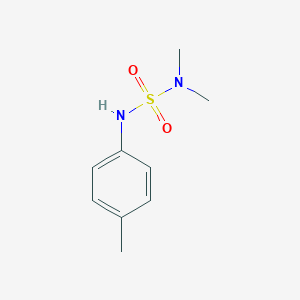
N,N-Dimethyl-N'-p-tolylsulphamide
Overview
Description
“N,N-Dimethyl-N’-p-tolylsulphamide” is a member of the class of sulfamides. It is N,N-dimethylsulfuric diamide substituted by a 4-methylphenyl group at the amino nitrogen atom . It is a metabolite of the agrochemical tolylfluanid .
Synthesis Analysis
“N,N-Dimethyl-N’-p-tolylsulphamide” is an intermediate in the synthesis of Tolylfluanide, a polyvalent sulfamide fungicide that is closely related to dichlofluanide .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-N’-p-tolylsulphamide” is represented by the chemical formula C9H14N2O2S .Scientific Research Applications
Chemical Reactivity and Synthesis Applications
N,N-Dimethyl-N'-p-tolylsulphamide and its analogues have been studied for their reactivity and potential in synthesizing various compounds. A significant area of application is in the synthesis of heterocyclic compounds, where these substances act as building blocks. The versatility of N,N-dimethyl enaminones, for example, allows for the creation of a wide range of heterocyclic and fused heterocyclic derivatives. These compounds are noted for their biological interest, offering pathways to new classes of biologically active heterocyclic compounds with potential biomedical applications (Gaber et al., 2017).
Applications in Material Science and Extraction Processes
Research has also highlighted the role of certain N,N-dimethyl analogues in material science and extraction processes. For instance, studies on N,N′-dimethyl-N,N′-dicyclohexylthiodiglycolamide (DMDCHTDGA) demonstrate its efficacy in extracting palladium(II) from chloride media, which is crucial in metal recovery and purification processes. The robustness and reusability of DMDCHTDGA in extracting Pd(II) make it a valuable agent in such industrial applications (Ortet & Paiva, 2015).
Environmental and Biological Interactions
In environmental science, the decomposition product of certain fungicides, N,N-dimethylsulfamide (DMS), has been studied for its fate during drinking water treatment and its transformation into potentially carcinogenic compounds like N-nitrosodimethylamine (NDMA) upon ozonation. Understanding the behavior of such compounds in water treatment processes is crucial for ensuring the safety of drinking water (Schmidt & Brauch, 2008).
Photoluminescence and Catalysis
In the field of materials chemistry, the roles of N,N-dimethyl analogues extend to affecting the photoluminescence properties of certain materials. For instance, N,N-Dimethylformamide (DMF), when used as a drying control chemical additive in spray pyrolysis, can significantly enhance the photoluminescence intensity and morphology of Y2O3:Eu particles. Such findings are important for the development of materials with specific optical properties (Jung, Kang, & Park, 2008).
Biochemical Implications
N,N-dimethyl analogues also have implications in biochemical processes. For instance, N,N-dimethylformamide's role in biological systems is multifaceted, acting as a solvent, reagent, catalyst, and stabilizer in various organic reactions. This multiplicity of functions makes it a compound of interest in both research and applied science (Heravi, Ghavidel, & Mohammadkhani, 2018).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-N’-p-tolylsulphamide plays a significant role in biochemical reactions, particularly as a marine xenobiotic metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfuric diamide enzymes, which are crucial in the metabolism of xenobiotic compounds. The nature of these interactions often involves the binding of N,N-Dimethyl-N’-p-tolylsulphamide to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of N,N-Dimethyl-N’-p-tolylsulphamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, N,N-Dimethyl-N’-p-tolylsulphamide has been shown to impact the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage xenobiotic stress .
Molecular Mechanism
At the molecular level, N,N-Dimethyl-N’-p-tolylsulphamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of these molecules. This binding can result in changes in gene expression, particularly genes associated with metabolic pathways and detoxification processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-N’-p-tolylsulphamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N-Dimethyl-N’-p-tolylsulphamide remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-N’-p-tolylsulphamide vary with different dosages in animal models. At lower doses, the compound may enhance metabolic processes and improve detoxification. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which N,N-Dimethyl-N’-p-tolylsulphamide is effective without being toxic .
Metabolic Pathways
N,N-Dimethyl-N’-p-tolylsulphamide is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotic compounds. It interacts with enzymes such as sulfuric diamide enzymes, which play a crucial role in the detoxification process. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-N’-p-tolylsulphamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of N,N-Dimethyl-N’-p-tolylsulphamide are essential for its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-N’-p-tolylsulphamide is a critical factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N,N-Dimethyl-N’-p-tolylsulphamide can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)10-14(12,13)11(2)3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDOJQOXWCCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891450 | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66840-71-9 | |
| Record name | N,N-dimethyl-N′-p-tolylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66840-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N'-p-tolylsulphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-N'-p-tolylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-N'-P-TOLYLSULPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOS7W692N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



